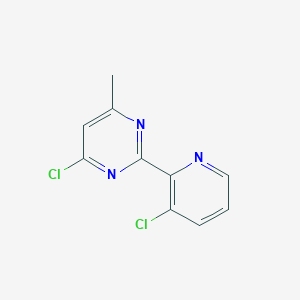

4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine

Description

4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine is a halogenated pyrimidine derivative characterized by a pyrimidine core substituted with chlorine at position 4, a methyl group at position 6, and a 3-chloropyridin-2-yl moiety at position 2. This structure confers unique electronic properties due to the electron-withdrawing chlorine atoms and the aromatic pyridine ring, which may enhance its reactivity in nucleophilic substitution reactions. Pyrimidine derivatives are pivotal in medicinal chemistry, often serving as scaffolds for pharmaceuticals such as antiviral agents and kinase inhibitors .

Properties

IUPAC Name |

4-chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c1-6-5-8(12)15-10(14-6)9-7(11)3-2-4-13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXSJGIGEJZGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=C(C=CC=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Construction of the pyrimidine ring with appropriate substituents.

- Introduction of chlorine atoms at specific positions via chlorination reagents.

- Coupling or substitution reactions to attach the 3-chloropyridin-2-yl group at the 2-position of the pyrimidine ring.

Chlorination of Pyrimidine Core

A key intermediate in the preparation is the chlorinated pyrimidine, such as 4-chloro-2-isopropyl-6-methylpyrimidine, which can be synthesized using phosphorus oxychloride (POCl3) as a chlorination reagent. This reagent effectively replaces hydroxyl or amino groups with chlorine at the 4-position of the pyrimidine ring, facilitating further substitution reactions.

Typical Chlorination Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| POCl3 | Not specified | Reflux or RT | Several hours | >50% |

The chlorinated intermediate is often used directly in subsequent substitution steps without purification for small-scale synthesis.

Coupling with 3-Chloropyridin-2-yl Moiety

The attachment of the 3-chloropyridin-2-yl group to the pyrimidine core is achieved by nucleophilic substitution or condensation reactions. For example, reacting 4-chloro-2-isopropyl-6-methylpyrimidine with chloropyridinyl amines or chloromethylpyridines in the presence of bases like sodium hydride (NaH) and phase transfer catalysts such as tetrabutylammonium bromide (TBAB) in solvents like dichloromethane (DCM) under reflux conditions yields the target compound or its analogs.

| Reactants | Base | Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 6-hydroxy-2-isopropyl-4-methylpyrimidine + 2-chloro-5-(chloromethyl)pyridine | NaH | TBAB | DCM | Reflux | 4 h | 49% |

The product is isolated by aqueous workup, drying, and chromatographic purification.

Alternative Synthetic Routes

Other synthetic approaches involve:

- Using 3-aminocrotononitrile and hydrazine hydrate to form pyrazole intermediates, which can be further functionalized and condensed with chloropyridine derivatives to build complex heterocyclic systems.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to attach chloropyridinyl groups to pyrimidine or related heterocycles, employing Pd(PPh3)4, sodium carbonate, and mixed solvents at elevated temperatures (around 90°C) under inert atmosphere.

- Reactions involving 4-chloropyridin-2-amine with various electrophiles under reflux in ethanol or other solvents, sometimes with sodium bicarbonate as base, to form intermediate amines or imidazo-fused heterocycles that can be further elaborated.

Detailed Research Findings and Data Summary

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| POCl3 Chlorination | POCl3, pyrimidine precursor | Efficient chlorination | Requires careful handling of POCl3 |

| Nucleophilic substitution | NaH, TBAB, chloromethylpyridine, DCM, reflux | Direct substitution; moderate yield | Moderate yield; requires chromatographic purification |

| Hydrazine ring closure | 3-Aminocrotononitrile, hydrazine hydrate, reflux 60-90°C | Forms key heterocyclic intermediates | Longer reaction time (8-24 h) |

| Pd-catalyzed cross-coupling | Pd(PPh3)4, Na2CO3, mixed solvents, inert atmosphere | High yield; versatile coupling | Requires Pd catalyst; inert atmosphere |

| Aminopyridine functionalization | 4-Chloropyridin-2-amine, chloroacetaldehyde, NaHCO3, reflux | Forms fused heterocycles; mild conditions | Multi-step purification |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine exhibit significant anti-inflammatory effects. In vitro assays have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For example, a study reported that certain derivatives showed IC50 values comparable to the standard anti-inflammatory drug celecoxib, indicating their potential as effective anti-inflammatory agents .

Antifungal Activities

The antifungal properties of pyrimidine derivatives have been explored extensively. In vitro studies have shown that 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine exhibits activity against various phytopathogenic fungi. These compounds have been tested against multiple fungal strains, demonstrating broad-spectrum efficacy, particularly against species like Botrytis and Cercospora .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine. Modifications at specific positions on the pyrimidine ring can enhance its potency and selectivity. For instance, the presence of electron-donating groups at position 2 has been linked to increased anti-inflammatory activity, while substitutions at position 4 may enhance antifungal properties .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, derivatives of 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine were administered to evaluate their anti-inflammatory effects. The results indicated a significant reduction in edema compared to control groups, suggesting that these compounds could serve as potential therapeutic agents for inflammatory conditions .

Case Study 2: Antifungal Efficacy

A series of experiments evaluated the antifungal efficacy of this compound against fourteen different phytopathogenic fungi. The results showed that certain derivatives achieved over 80% inhibition of fungal growth, making them promising candidates for agricultural applications in crop protection .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Differences and Implications:

Substituent Effects: Electron-Withdrawing Groups (Cl, F): Chlorine at position 4 activates the pyrimidine ring for nucleophilic substitution, while fluorine in the aryl group (e.g., 3-fluorophenyl) enhances metabolic stability .

Biological Activity :

- Pyrazole-containing derivatives (e.g., 3,5-dimethylpyrazole) exhibit hydrogen-bonding capabilities, making them suitable for enzyme inhibition (e.g., adenylyl cyclase) .

- Methoxyphenyl analogs are less reactive but more lipophilic, favoring applications in material science .

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling 3-chloropyridin-2-amine with 4,6-dichloro-2-methylpyrimidine under basic conditions, similar to methods described for pyrazole derivatives .

- Yields and purity depend on substituent steric and electronic profiles; electron-deficient aryl groups (e.g., chloropyridinyl) may require longer reaction times compared to electron-rich groups .

Analytical Data :

- Collision cross-section (CCS) values for 4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine (144.6 Ų for [M+H]⁺) suggest distinct conformational behavior in mass spectrometry, useful for differentiation .

Research Findings:

- Comparative Reactivity : Pyrimidines with pyridinyl substituents exhibit higher electrophilicity at position 4 compared to pyrazole analogs, enabling regioselective functionalization .

Biological Activity

4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine can be represented as follows:

This compound features a pyrimidine ring substituted with chlorine and chloropyridine groups, which are significant for its biological activity.

The biological activity of 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes involved in microbial growth, thus exhibiting antimicrobial properties. For instance, it has been shown to affect the enzyme S-Adenosylmethionine decarboxylase (AdoMetDC) in Trypanosoma brucei, a protozoan parasite responsible for human African trypanosomiasis (HAT) .

Antimicrobial and Antifungal Properties

Recent studies have highlighted the antimicrobial and antifungal capabilities of various pyrimidine derivatives, including 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine. In vitro assays demonstrated that certain analogs exhibited significant antifungal activity against a range of phytopathogenic fungi. The structure–activity relationship indicated that modifications at specific positions on the pyrimidine ring could enhance efficacy against different fungal strains .

| Compound | Fungal Strain | Inhibition Percentage |

|---|---|---|

| 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine | Botrytis | 76.5% |

| Another Analog | Cercospora | 80.4% |

Selectivity and Toxicity

The selectivity of 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine towards T. brucei AdoMetDC over the human enzyme suggests a potential therapeutic window with reduced toxicity to human cells . This selectivity is crucial for developing safer treatments against parasitic infections.

Study on Trypanosomiasis

A notable study focused on the inhibition of AdoMetDC by pyrimidineamine compounds, including 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine. The study found that this compound could effectively inhibit the growth of T. brucei in whole-cell assays, demonstrating its potential as a lead compound for anti-HAT drug development .

Antifungal Efficacy

In another investigation involving various pyrimidine derivatives, 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine was tested against multiple fungal pathogens. The results indicated strong antifungal properties, particularly against Botrytis species, suggesting its utility in agricultural applications .

Structure–Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can significantly influence their potency and selectivity. For example, the introduction of electron-withdrawing groups has been shown to enhance antifungal activities while maintaining low toxicity profiles .

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine, and what purification methods ensure high yield and purity?

The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions. A common approach involves reacting a pre-functionalized pyrimidine core (e.g., 4,6-dichloro-2-methylpyrimidine) with 3-chloropyridin-2-amine under reflux in anhydrous DMF or THF, using a base like DIPEA to deprotonate intermediates. Post-synthesis, purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol-DMF mixtures. High-performance liquid chromatography (HPLC) with C18 columns ensures >95% purity .

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are essential . Complementary methods include:

Q. What are the reactive sites for further functionalization of this pyrimidine derivative?

The 4-chloro group is highly electrophilic, enabling substitution with nucleophiles (amines, thiols). The 3-chloropyridin-2-yl moiety can undergo cross-coupling (e.g., Suzuki-Miyaura) at the pyridine ring if dechlorinated. Methyl groups at position 6 are inert under mild conditions but can be oxidized to carboxylic acids under strong acidic/oxidative environments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets like ion channels or enzymes?

SAR strategies include:

- Substituent variation : Replace the 4-chloro group with bioisosteres (e.g., CF3, Br) to modulate lipophilicity and target binding.

- Heterocycle swapping : Substitute the pyridine ring with pyrazoles or triazoles to enhance π-π stacking interactions.

- Activity testing : Use patch-clamp assays (for ion channels) or enzymatic inhibition assays to evaluate potency changes. For example, replacing 3-chloropyridin-2-yl with 3,5-dimethylpyrazol-1-yl increased KCa2 channel modulation efficacy in related compounds .

Example SAR Table :

| Substituent at Position 2 | Biological Activity (IC50, μM) | Key Interaction |

|---|---|---|

| 3-Chloropyridin-2-yl | 0.45 | H-bond with Asp238 |

| 3,5-Dimethylpyrazol-1-yl | 0.12 | Hydrophobic pocket |

| 4-Trifluoromethylphenyl | 1.20 | Steric hindrance |

Q. What methodologies enable isotopic labeling (e.g., 14C) of this compound for metabolic or environmental tracking?

Carbon-14 labeling is achieved by introducing 14C at the methyl group (position 6) or the pyrimidine carbonyl. A reported method involves:

Q. How can computational tools predict crystallographic packing or hydrogen-bonding patterns in polymorph screening?

Software like Mercury (CSD Package) and graph set analysis (Etter’s rules) model hydrogen-bonding networks. For example, the pyrimidine N1 and pyridine N atoms often form R₂²(8) motifs with water or co-crystallized solvents, influencing stability and solubility. SHELXD can resolve twinning or disorder in challenging datasets .

Q. How do researchers resolve contradictions in reported crystallographic data (e.g., bond length discrepancies)?

Discrepancies arise from experimental conditions (temperature, radiation source) or refinement errors. Strategies include:

- Validation tools : CheckCIF/PLATON to flag geometric outliers.

- High-resolution data : Re-collect datasets at synchrotrons (λ = 0.7–1.0 Å) to reduce noise.

- Consensus refinement : Compare SHELXL-refined structures with DFT-optimized geometries .

Q. What strategies improve thermal and hydrolytic stability during formulation studies?

Q. How can bioisosteric replacement reduce toxicity while maintaining efficacy in lead optimization?

Replace the 3-chloropyridin-2-yl group with less toxic motifs:

- Pyridine → pyrazole : Reduces hepatic CYP inhibition.

- Chloro → methoxy : Lowers bioaccumulation risk. In vitro cytotoxicity assays (e.g., HepG2 cell viability) and Ames tests validate safety .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.